molecular formula C18H16N4O3S B11019374 3-methyl-4-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide

3-methyl-4-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11019374
M. Wt: 368.4 g/mol
InChI Key: MLNLWEORFRRHAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-4-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a methyl group, a nitro group, and a thiadiazole ring The phenethyl group attached to the thiadiazole ring adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. For instance, phenethyl carboxylic acid can be used to form the 5-phenethyl-1,3,4-thiadiazole ring.

  • Nitration of Benzamide: : The benzamide core is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

  • Methylation: : The methyl group is introduced at the 3-position of the benzamide ring through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as a catalyst.

  • Coupling Reaction: : Finally, the thiadiazole ring is coupled with the nitrated and methylated benzamide through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

  • Reduction: : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

  • Substitution: : The benzamide core can undergo electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and nitration, under appropriate conditions.

  • Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Halogens (e.g., bromine, chlorine) with Lewis acids like aluminum chloride.

    Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products

    Reduction: 3-methyl-4-amino-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide.

    Substitution: Various halogenated, sulfonated, or nitrated derivatives of the benzamide core.

    Hydrolysis: 3-methyl-4-nitrobenzoic acid and 5-phenethyl-1,3,4-thiadiazol-2-amine.

Scientific Research Applications

3-methyl-4-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:

  • Medicinal Chemistry: : This compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

  • Material Science: : The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

  • Biological Studies: : It can be used as a probe to study the interactions of thiadiazole-containing compounds with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the phenethyl group in 3-methyl-4-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide distinguishes it from other similar compounds. This structural feature can influence its physical, chemical, and biological properties, potentially enhancing its efficacy in specific applications.

Properties

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

3-methyl-4-nitro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C18H16N4O3S/c1-12-11-14(8-9-15(12)22(24)25)17(23)19-18-21-20-16(26-18)10-7-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10H2,1H3,(H,19,21,23)

InChI Key

MLNLWEORFRRHAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=NN=C(S2)CCC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.